Maleic Hydrazide

Description

Properties

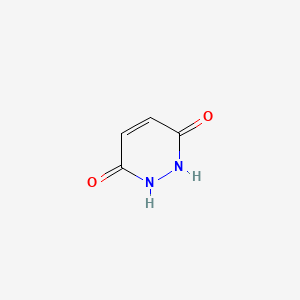

IUPAC Name |

1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRDGMRNKXEXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020792 | |

| Record name | Maleic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Maleic hydrazide is an odorless white solid. Sinks in water. (USCG, 1999), Colorless, crystalline solid; [HSDB] White solid; Formulated as emulsifiable concentrate and soluble concentrate (liquid and solid); [Reference #1] | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

572 °F (300 °C) (Closed cup) | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Solubility at 25 °C: water 0.6%, ethanol 0.1%, DMF 2.4% /Technical maleic hydrazide/, Solubility in water at 25 °C, 300,000 mg/L at 20 °C and 340,000 mg/L at 25 °C /Maleic hydrazide potassium salt/, Solubility in water at 25 °C, 200 g/kg /Maleic hydrazide sodium salt/, Slightly sol in hot alcohol, more sol in hot water, SOL IN AQ ALKALI & CERTAIN ORG BASES, Sol @ 25 °C in acetone, 1000 ppm; water, 6000 ppm; dimethylformamide, 20400 ppm; dimethyl sulfoxide, 90000 ppm; xylene <1000 ppm, In water, 4,507 mg/L at 25 °C | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.60 at 25 °C | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000277 [mmHg], 7.5X10-8 mm Hg at 25 °C | |

| Record name | Maleic hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1683 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade maleic hydrazide contains hydrazine as a contaminant., Products can contain small amount of hydrazide as impurity. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, COLORLESS CRYSTALLINE SOLID | |

CAS No. |

123-33-1 | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Maleic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic hydrazide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Pyridazinedione, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-3,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7L3FCV66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 572 °F (decomposes) (NTP, 1992), 298-300 °C | |

| Record name | MALEIC HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALEIC HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and History of Maleic Hydrazide's Growth Regulatory Effects

Abstract

This technical guide provides a comprehensive examination of the discovery and history of maleic hydrazide (MH) as a plant growth regulator. It traces the scientific journey from the initial serendipitous observations in the late 1940s to the elucidation of its fundamental mechanism of action. This document is intended for researchers, scientists, and professionals in drug development and agriculture, offering field-proven insights into the experimental causality, self-validating protocols, and the authoritative research that underpins our understanding of this unique synthetic chemical. We will explore the seminal work of Schoene and Hoffmann, delve into the molecular basis of MH's inhibitory effects on cell division, provide detailed classic experimental workflows, and present quantitative data and visual models to facilitate a deeper understanding of this historically significant plant growth regulator.

Introduction: The Pre-Discovery Landscape of Plant Growth Regulation

The mid-20th century was a transformative period in plant science. Following the discovery and characterization of natural phytohormones like auxins, gibberellins, and cytokinins, researchers began to understand that plant growth and development were orchestrated by a complex interplay of chemical messengers[1][2]. The work of pioneers like Charles Darwin, who first proposed the existence of transmissible growth-regulating substances in plants, had laid the groundwork for a new frontier in agricultural science[1][3]. The focus was largely on growth promotion—harnessing these natural compounds to increase crop yields. However, a new paradigm was about to emerge: the concept of controlled growth inhibition as a beneficial agricultural tool. It was within this environment of burgeoning hormonal science that a synthetic compound, originally unrelated to plant biology, would reveal its profound and unexpected effects.

The Seminal Discovery: Schoene and Hoffmann (1949)

The discovery of this compound's growth regulatory properties was not the result of a targeted search for a growth inhibitor, but rather a serendipitous observation by D. L. Schoene and O. L. Hoffmann at the Naugatuck Chemical Division of the United States Rubber Company. In their 1949 publication in Science, titled "this compound, a Unique Growth Regulant," they reported that this simple chemical, 1,2-dihydropyridazine-3,6-dione, had a pronounced yet temporary inhibitory effect on the growth of various plants[4][5][6][7].

Their initial experiments demonstrated that foliar application of MH could halt the growth of tomato plants without immediately killing them[7]. This was a critical distinction from general herbicides. Instead of causing rapid necrosis, MH induced a state of suspended animation in the plant's meristematic regions—the sites of active cell division[8][9]. This discovery, published in 1949, effectively introduced one of the first synthetic, systemic plant growth regulators to the scientific community[10][11].

Causality Behind the Initial Experiments

The choice to test this compound on plants likely stemmed from broad chemical screening programs common in industrial research at the time. The key insight of Schoene and Hoffmann was not just in observing the effect, but in recognizing its unique nature.

-

Why Inhibition was Novel: Unlike toxic herbicides that kill plants, MH paused their development. This suggested a specific interaction with a fundamental physiological process.

-

Focus on Meristems: The observation that growth ceased primarily at the tips (apical meristems) and in buds (axillary meristems) pointed towards an anti-mitotic or cell-division-inhibiting mechanism, rather than a general metabolic poison[8].

-

Systemic Translocation: Early evidence showed that MH applied to leaves could affect growth throughout the plant, including the roots, indicating it was absorbed and transported via the plant's vascular system (phloem and xylem)[8][10][12]. This systemic action was crucial for its potential as a practical agricultural tool.

Mechanism of Action: Unraveling the Anti-Mitotic Effect

Following its discovery, the central scientific question became: how does this compound work? Decades of research have established that its primary mode of action is the inhibition of cell division (mitosis) , particularly in meristematic tissues[4][9][12][13].

Unlike some other growth regulators, MH does not significantly inhibit cell enlargement or expansion[4][10][13]. This is a critical distinction. A plant treated with MH will see its existing leaves expand, often becoming a darker green, while the production of new leaves and the elongation of the stem are arrested[8]. This specific action on cell division, rather than cell growth, is the hallmark of its regulatory effect. While the precise molecular target is still debated, several hypotheses have been investigated, including disruption of nucleic acid and protein synthesis and acting as an anti-auxin or anti-gibberellin[10][11][14]. The most widely supported theory is its role as a mitotic disruptor.

The diagram below illustrates the proposed logical pathway of MH's action within a plant.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. eagri.org [eagri.org]

- 3. The use of plant growth regulators - Lainco [lainco.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, a Unique Growth Regulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effects of this compound on Flower Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "EFFECTS OF this compound ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]

- 8. journals.uchicago.edu [journals.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. gba-group.com [gba-group.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Laboratory Synthesis and Chemical Properties of Maleic Hydrazide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of maleic hydrazide, focusing on its laboratory synthesis, fundamental chemical properties, and essential safety protocols. The information presented herein is grounded in established scientific literature to ensure accuracy and reliability for research and development applications.

Introduction and Significance

This compound (IUPAC name: 1,2-dihydropyridazine-3,6-dione) is a heterocyclic organic compound with the chemical formula C₄H₄N₂O₂.[1][2] First identified in the 1940s, it functions as a systemic plant growth regulator and herbicide by inhibiting cell division (mitosis), but not cell enlargement.[1][2] This unique mode of action makes it invaluable in agriculture for preventing the sprouting of stored crops like potatoes, onions, and garlic, thereby extending their shelf life.[1] In the laboratory, its well-defined structure and reactivity make it a useful building block in synthetic chemistry and a subject of study for its tautomeric properties.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the condensation and subsequent cyclization reaction between maleic anhydride and hydrazine hydrate.[3][4] The reaction proceeds via a nucleophilic acyl substitution, where the hydrazine attacks a carbonyl carbon of the anhydride, followed by an intramolecular cyclization to form the stable six-membered pyridazine ring.

Synthesis Reaction Mechanism

The reaction is typically performed in a suitable solvent, such as water, ethanol, or acetic acid, to facilitate the interaction of the reactants.[3][5][6] The initial step is the opening of the maleic anhydride ring by hydrazine to form a maleic monohydrazide intermediate.[4] Subsequent heating promotes dehydration and cyclization, yielding the final product. The use of an acidic medium, such as sulfuric or acetic acid, can catalyze the reaction, often leading to higher yields.[4][5][7]

Caption: Laboratory synthesis workflow for this compound.

Detailed Laboratory Protocol

This protocol is a self-validating system adapted from established methods, designed to yield a high-purity product.[5][7]

Materials:

-

Maleic anhydride (99%)

-

Hydrazine hydrate (~80% solution)

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide solution (30%) or Sodium carbonate solution (30%)

-

Distilled water

-

Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

-

Buchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 250g of water, and cautiously add 44g of concentrated sulfuric acid while stirring. To this acidic solution, add 44ml of hydrazine hydrate. Allow the mixture to react for 30 minutes at 30-40°C.[5]

-

Addition of Maleic Anhydride: Slowly add 100g of maleic anhydride to the flask. The addition should be controlled to maintain the reaction temperature.

-

Cyclization Reaction: Heat the mixture to 90-100°C and maintain reflux for 3-5 hours.[5] The reaction progress can be monitored by the cessation of heat evolution.

-

Neutralization and Precipitation: Cool the reaction mixture to 40-50°C.[5] Carefully neutralize the mixture to a pH of approximately 6.5 by adding a 30% sodium hydroxide or sodium carbonate solution.[5] As the pH approaches neutral, a white precipitate of this compound will form.

-

Isolation: Further cool the slurry in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake with two portions of cold distilled water to remove any residual salts. For higher purity, the product can be recrystallized from hot water, leveraging its increased solubility at higher temperatures.[3]

-

Drying: Dry the purified white crystalline product in an oven at 80-100°C to a constant weight. The expected yield is typically high, in the range of 85-96%.[5][7]

Chemical and Physical Properties

A thorough understanding of this compound's properties is critical for its effective use and handling in a laboratory setting.

Physicochemical Data

The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1,2-dihydropyridazine-3,6-dione | [1][2] |

| CAS Number | 123-33-1 | [1][8][9] |

| Molecular Formula | C₄H₄N₂O₂ | [1][2][10] |

| Molar Mass | 112.09 g/mol | [1][2] |

| Appearance | Odorless white crystalline solid/powder | [2][11] |

| Melting Point | ~300°C (with decomposition) | [1][12][] |

| Density | ~1.6 g/cm³ | [1] |

| Water Solubility | 4,507 - 6,000 mg/L at 25°C | [2] |

| Solubility (Other) | Slightly soluble in ethanol, soluble in DMF | [2][3] |

Structural Features and Tautomerism

This compound exhibits tautomerism, existing in equilibrium between different structural isomers. The primary forms are the diketo (1,2-dihydropyridazine-3,6-dione) and the more stable mono-enol or oxo-hydroxy (6-hydroxy-3(2H)-pyridazinone) forms.[14][15][16] Theoretical and experimental studies indicate that the oxo-hydroxy tautomer is the most stable and predominant form under standard conditions, both in the gas phase and in aqueous solution.[15][16][17] This structural duality is crucial to its chemical reactivity and biological activity.

Caption: Tautomeric equilibrium of this compound.

Laboratory Applications and Analysis

Beyond its role in agriculture, this compound serves as a precursor in the synthesis of other pyridazine derivatives.[3] Its primary laboratory use is often as a reference standard for analytical method development, particularly for residue analysis in food and environmental samples.

Analytical Determination Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and reliable method for quantifying this compound.[18][19][20]

Objective: To determine the concentration of this compound in a sample.

Instrumentation & Reagents:

-

HPLC system with a C18 column (e.g., ZORBAX SB-Aq) and UV detector.[18][19]

-

Mobile Phase: Acetonitrile-water-phosphoric acid (e.g., 5:95:0.01 v/v/v).[18][19]

-

This compound reference standard

-

Methanol/water for sample extraction[21]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Extract the sample (e.g., homogenized crop tissue, soil) with a methanol/water mixture (50:50 v/v) by shaking for an extended period (e.g., >15 hours).[21]

-

Cleanup (if necessary): Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., SCX) to remove interfering matrix components.[20]

-

HPLC Analysis:

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The limit of detection is typically in the sub-ppm range.[18][20]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust safety practices are non-negotiable. This compound is classified as hazardous and requires careful handling.

-

Hazards: Causes skin and serious eye irritation.[8][10][22] It may also cause respiratory irritation and is suspected of causing genetic defects and cancer.[8][11][22][23]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected prior to use), safety goggles or a face shield, and a lab coat.[10][11] Work in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[8][11]

-

Handling: Avoid formation of dust and aerosols.[11] Do not get in eyes, on skin, or on clothing.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][22] Store locked up.[11][23]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10][11]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[10][11]

-

Always consult the latest Safety Data Sheet (SDS) for the specific product being used before commencing any laboratory work.[8][11][22]

References

- Material Safety Data Sheet. (n.d.). This compound. Retrieved from a source providing MSDS for chemical products.

-

FAO/WHO. (2008). FAO Specifications and Evaluations for Agricultural Pesticides: this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Simple Analysis of this compound in Agricultural Products by HPLC. Retrieved from [Link]

-

J-Stage. (n.d.). Simple Analysis of this compound in Agricultural Products by HPLC. Retrieved from [Link]

-

US EPA. (1998). Environmental Chemistry Methods: this compound; 447125-01. Retrieved from [Link]

-

Sitem.herts.ac.uk. (n.d.). This compound data sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of this compound.

- Journal of Food and Drug Analysis. (2001). High Performance Liquid Chromatographic Determination of this compound Residue in Potatoes. Retrieved from a source providing access to this journal article.

-

DrugFuture. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105693623A - this compound preparation method.

- Google Patents. (n.d.). CN102108063A - Method for preparing this compound.

-

VTechWorks. (1956). Process design for the production of maleic acid hydrazide for weed control. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study. Retrieved from [Link]

-

ResearchGate. (2019). The Reactions of Maleic Anhydride with Hydrazine Hydrate1. Retrieved from [Link]

- Google Patents. (n.d.). CN105924401A - this compound synthetic process.

-

University of Hertfordshire. (n.d.). This compound. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). A Theoretical Survey of Solvation Effects on Tautomerism Stability of this compound. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105693623A - this compound preparation method - Google Patents [patents.google.com]

- 6. Process design for the production of maleic acid hydrazide for weed control [vtechworks.lib.vt.edu]

- 7. CN102108063A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound [webbook.nist.gov]

- 10. chemicalbull.com [chemicalbull.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. openknowledge.fao.org [openknowledge.fao.org]

- 14. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 15. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. This compound [sitem.herts.ac.uk]

- 17. A Theoretical Survey of Solvation Effects on Tautomerism Stability of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 18. [Simple analysis of this compound in agricultural products by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simple Analysis of this compound in Agricultural Products by HPLC [jstage.jst.go.jp]

- 20. lawdata.com.tw [lawdata.com.tw]

- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. file.medchemexpress.com [file.medchemexpress.com]

Unraveling the Tautomeric Landscape of Maleic Hydrazide: A Guide to Structure, Stability, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), a cornerstone molecule in agriculture for plant growth regulation, presents a fascinating case of tautomerism.[1][2] Its chemical behavior, biological activity, and physical properties are intrinsically linked to the delicate equilibrium between its different structural isomers. This technical guide provides a comprehensive exploration of the tautomeric forms of this compound, detailing their relative stability in various environments and outlining the robust experimental and computational methodologies used for their characterization. By synthesizing theoretical principles with practical protocols, this document serves as an essential resource for researchers aiming to understand and manipulate this versatile molecule.

Introduction: The Significance of Tautomerism in this compound

This compound (MH) is synthesized through the condensation of maleic anhydride with hydrazine.[1][3] While its primary application is the inhibition of sprouting in crops like potatoes and onions, its mode of action is rooted in its ability to inhibit cell division.[2][4] This biological activity is not static; it is dictated by the molecule's structure, which can exist in several interconvertible forms known as tautomers.

Tautomerism, the equilibrium between structural isomers, is a critical concept in drug discovery and agrochemical design, as different tautomers can exhibit varied receptor binding affinities, solubility, and metabolic stability.[5] In the case of this compound, the key tautomeric relationships are of the lactam-lactim and keto-enol type, leading to three principal forms: the monohydroxy-monoketo , the diketo , and the dihydroxy tautomers.[6][7] Understanding the factors that govern the stability and predominance of these forms is paramount for predicting its behavior and designing new applications.

The Tautomeric Forms of this compound

Computational and experimental studies have identified three primary tautomers of this compound.[7][8][9] While other theoretical structures have been modeled, their high relative energies render them insignificant under normal conditions.[10][11] The principal tautomers are in a dynamic equilibrium, as illustrated below.

Caption: Tautomeric equilibrium between the principal forms of this compound.

Energetic Stability: A Tale of Three Environments

The predominance of a specific tautomer is not absolute; it is a function of the molecule's environment. The relative stabilities have been extensively studied in the gas phase, solid state, and in various solvents.

Gas Phase and Solid State: A Clear Consensus

In the gas phase, theoretical calculations, including ab initio and Density Functional Theory (DFT) studies, consistently predict that the monohydroxy-monoketo tautomer (Form B) is the most stable.[7][8][9][12][13][14] This preference is attributed to factors like intramolecular hydrogen bonding and reduced repulsion between adjacent nitrogen atoms.[9]

This theoretical prediction is unequivocally validated by experimental data in the solid state. X-ray diffraction studies of this compound's various polymorphs have shown that the molecule exists exclusively in the monohydroxy-monoketo form .[8][15] Spectroscopic analyses using Infrared (IR) and Raman techniques on solid samples further corroborate this finding.[8]

In Solution: The Influence of the Solvent

The tautomeric equilibrium shifts in solution, where solute-solvent interactions play a critical role. The stability of the tautomers is highly dependent on the polarity of the solvent.

-

Monohydroxy-Monoketo (Form B): Remains a major, and often the most dominant, species in most solvents.[7][13]

-

Diketo (Form C): The stability of the diketo form increases significantly in polar solvents. This is because its higher dipole moment allows for stronger stabilizing interactions with polar solvent molecules. In aqueous solutions, the diketo form's population can become comparable to that of the monohydroxy-monoketo form.[7][12][14]

-

Dihydroxy (Form A): This tautomer is consistently found to be the least stable and is considered essentially absent in both gas and solution phases.[7][14]

The general order of stability is summarized in the table below.

| Environment | Tautomer Stability Order | Authoritative Sources |

| Gas Phase | Monohydroxy-Monoketo > Diketo > Dihydroxy | [7][8][11][13] |

| Non-Polar Solvents (e.g., Benzene) | Monohydroxy-Monoketo > Diketo > Dihydroxy | [8][11] |

| Polar Solvents (e.g., Water, DMSO) | Monohydroxy-Monoketo ≈ Diketo >> Dihydroxy | [7][8][11][12] |

Methodologies for Tautomer Analysis

Characterizing the tautomeric equilibrium of this compound requires a synergistic approach, combining computational modeling with empirical spectroscopic analysis.

Computational Chemistry Protocol

Theoretical calculations are indispensable for determining the relative energies and properties of tautomers. A robust DFT-based workflow provides deep mechanistic insight.

Causality Behind the Protocol: This workflow is designed for both accuracy and efficiency. DFT (specifically with a hybrid functional like B3LYP) offers a reliable assessment of electron correlation effects at a manageable computational cost. The 6-31++G(d,p) basis set is sufficiently flexible for this type of system. The Polarizable Continuum Model (PCM) is a self-validating standard for simulating the bulk electrostatic effect of a solvent, allowing for the accurate prediction of how polarity shifts the tautomeric equilibrium.

Caption: A standard computational workflow for analyzing tautomer stability.

Experimental Protocols and Data Interpretation

-

Protocol:

-

Dissolve a precisely weighed sample of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

Integrate the proton signals and record the chemical shifts (ppm).

-

-

Interpretation:

-

¹H NMR: The presence of distinct N-H and O-H protons allows for differentiation. For example, in DMSO-d₆, the two equivalent olefinic protons appear as a singlet around 6.9-7.0 ppm, while a broad N-H/O-H proton signal is observed further downfield (~11.5 ppm).[16] The specific chemical shifts and the number of exchangeable proton signals can help quantify the ratio of different tautomers in solution.

-

¹³C NMR: The diketo tautomer would exhibit different chemical shifts for its carbonyl carbons compared to the monohydroxy-monoketo form, providing another layer of structural confirmation.

-

-

Protocol:

-

Solid State (FT-IR): Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

-

Solution State: Use a liquid cell with appropriate solvent-resistant windows (e.g., CaF₂).

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Interpretation: Each tautomer has a unique vibrational fingerprint. Key bands to monitor include:

-

C=O Stretch: Strong absorption around 1650-1700 cm⁻¹, characteristic of the amide/keto groups.

-

O-H Stretch: Broad band around 3200-3600 cm⁻¹, indicative of the hydroxy group in the monohydroxy or dihydroxy forms.

-

N-H Stretch: A sharper band around 3300-3500 cm⁻¹, present in the diketo form.

-

-

Protocol:

-

Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., water, ethanol).

-

Create a series of solutions in different solvents or at varying pH levels.

-

Record the absorption spectra using a dual-beam spectrophotometer.

-

-

Interpretation: The electronic transitions (π → π*) are sensitive to the conjugated system of the molecule. Each tautomer will have a characteristic maximum absorption wavelength (λ_max). A shift in the tautomeric equilibrium upon changing the solvent polarity or pH will manifest as a change in the absorption spectrum, such as a shift in λ_max or the appearance of a new shoulder or peak.[17][18] This technique is particularly powerful for observing dynamic changes in the equilibrium.

Conclusion and Future Outlook

The tautomerism of this compound is a nuanced phenomenon governed by a delicate interplay of intramolecular forces and environmental interactions. The monohydroxy-monoketo form is the thermodynamically preferred structure in the gas phase and the exclusive constituent of the solid state. In solution, it exists in a solvent-dependent equilibrium primarily with the more polar diketo form, while the dihydroxy tautomer remains a minor, high-energy species.

For scientists in drug development and agrochemical research, this understanding is not merely academic. The ability of a molecule to present different "faces" (tautomers) to a biological target can profoundly impact its efficacy and selectivity. The methodologies detailed herein—from predictive DFT calculations to empirical spectroscopic validation—provide a robust framework for probing and ultimately harnessing the tautomeric behavior of this compound and related heterocyclic compounds. Future research may focus on synthesizing derivatives that "lock" the molecule into a single, more active tautomeric form, opening new avenues for enhanced biological function.

References

-

Shabanian, M., et al. (2012). A Theoretical Survey of Solvation Effects on Tautomerism Stability of this compound. Oriental Journal of Chemistry, 28(3), 1155-1161.

-

Pendergrass, J. H., et al. (1974). Crystal structure of the growth inhibitor, 'this compound'(1,2-dihydropyridazine-3,6-dione). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-4.

-

Hofmann, H. J., et al. (1992). Structure and tautomerism om this compound. Il Farmaco, 47(3), 365-375.

-

Shabanian, M., et al. (2012). Theoretical Investigation of Solvation Effects on the Tautomerism of this compound. ResearchGate.

-

AERU, University of Hertfordshire. This compound. PPDB: Pesticide Properties DataBase.

-

Burton, N. A., et al. (1993). Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study. Journal of the Chemical Society, Perkin Transactions 2, (3), 331-335.

-

Shabanian, M., et al. (2012). Theoretical Investigation of Solvation Effects on the Tautomerism of this compound. International Journal of ChemTech Research, 4(1), 110-116.

-

Leban, I., et al. (2001). Polymorphism of this compound. I. Acta Crystallographica Section B: Structural Science, 57(Pt 5), 697-704.

-

Burton, N. A., et al. (1993). Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study. RSC Publishing.

-

ResearchGate. (1993). ChemInform Abstract: Tautomeric Equilibria of this compound in the Gas Phase and in Aqueous Solution: An Experimental and Theoretical Study. Request PDF.

-

ResearchGate. (2012). Table Tautomeric 2. Energy forms a difference of maleic between... Scientific Diagram.

-

ChemIDplus. This compound. National Library of Medicine.

-

Burton, N. A., et al. (1993). Tautomeric Equilibria of this compound in the Gas Phase and in Aqueous Solution. RSC Publishing.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Wang, L., et al. (2014). High-Pressure-Induced Polymorphic Transformation of this compound. The Journal of Physical Chemistry C, 118(14), 7526-7531.

-

Chemiis. This compound - Applications, Characteristics, Uses & Safety Guidelines. Chemiis.

-

ChemicalBook. This compound(123-33-1)IR1. ChemicalBook.

-

Chemical Bull Pvt. Ltd. This compound | 123-33-1. Chemical Bull.

-

ChemicalBook. This compound(123-33-1). ChemicalBook.

-

ChemicalBook. This compound(123-33-1) 1H NMR spectrum. ChemicalBook.

-

ResearchGate. Crystal structures of the this compound polymorphs. ResearchGate.

-

Wikipedia. This compound. Wikipedia.

-

PubMed. 1H NMR assignment of oligomeric grafts of maleic anhydride-grafted polyolefin. National Center for Biotechnology Information.

-

ResearchGate. FT-IR spectrums of: Maleic Anhydride (a), 1-Decene (b), poly(MA-alt-D-1) (c). Scientific Diagram.

-

Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery, 1-4.

-

Zhang, G., et al. (2013). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 42(45), 16003-16009.

-

Laha, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561-2567.

-

ZBAQ. (2025). What is the infrared spectroscopy analysis of maleic anhydride?. News.

-

Henan Lvyuan Water Treatment Technology Co.,Ltd. (2024). The C NMR spectrum of maleic anhydride is shown below. Knowledge.

-

Mameli, C., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119520.

-

Swietlińska, Z. (1982). Cytotoxic effects of this compound. Mutation Research/Reviews in Genetic Toxicology, 103(3-4), 273-278.

-

Echemi. (2024). An Exploration of H NMR of Maleic Anhydride. Echemi.

-

RSC Publishing. (n.d.). . RSC Advances.

-

Wagh, N. K., & Chauthaiwale, V. M. (2015). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). World Journal of Chemical Education, 3(4), 86-91.

Sources

- 1. This compound | 123-33-1 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [sitem.herts.ac.uk]

- 7. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. A Theoretical Survey of Solvation Effects on Tautomerism Stability of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 9. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure and tautomerism om this compound [sfera.unife.it]

- 13. Tautomeric equilibria of this compound in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Polymorphism of this compound. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound(123-33-1) 1H NMR spectrum [chemicalbook.com]

- 17. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. cris.unibo.it [cris.unibo.it]

The Core Mechanism of Maleic Hydrazide in Plant Cell Division: A Technical Guide for Researchers

Foreword: Unraveling a Classic Growth Regulator

Maleic hydrazide (MH), a pyridazinone derivative, has been a cornerstone of agricultural practice for decades, primarily utilized for its potent ability to inhibit sprouting in stored crops and control sucker growth.[1][2] Its efficacy lies in a targeted disruption of plant growth at the most fundamental level: cell division.[3][4][5] This technical guide provides an in-depth exploration of the primary mechanism of action of this compound, moving beyond a superficial understanding to a detailed molecular and cellular analysis. For researchers in drug development and plant science, a thorough comprehension of MH's mode of action offers valuable insights into the intricate machinery of cell cycle control and presents a case study in targeted biological intervention.

The Central Hypothesis: A Tale of Mistaken Identity

The primary mechanism of action of this compound is its function as a uracil antimetabolite .[4][6] Chemically, this compound (1,2-dihydro-3,6-pyridazinedione) is a structural isomer of uracil, a fundamental component of ribonucleic acid (RNA) and a precursor to thymine in deoxyribonucleic acid (DNA).[7] This structural mimicry is the linchpin of its biological activity.

The prevailing hypothesis suggests that MH, or a metabolic derivative, interferes with nucleic acid metabolism. This interference can manifest in several ways:

-

Inhibition of Nucleic Acid Synthesis: The most direct consequence of this antimetabolite action is the inhibition of DNA and protein synthesis.[1][8][9] By competing with uracil, MH disrupts the normal biosynthetic pathways required for cell proliferation.

-

Potential for Misincorporation: The structural similarity raises the possibility of MH being erroneously incorporated into nascent DNA or RNA strands. While direct evidence for widespread incorporation is still an area of active research, such an event would inevitably lead to a cascade of cellular errors. The misincorporation of uracil itself into DNA is a known phenomenon that triggers complex repair mechanisms; the incorporation of a uracil analog would likely result in non-functional genetic material and stalled replication forks.[10][11]

This central mechanism initiates a series of downstream effects that culminate in the observable phenotypic changes in treated plants, namely the cessation of growth in meristematic tissues.[12][13]

The Cellular Consequence: Mitotic Arrest and Chromosomal Chaos

Once absorbed by the foliage, this compound is translocated systemically to regions of active cell division, such as apical meristems and buds.[13][14] It is here that its impact on the cell cycle becomes readily apparent. MH is a potent mitotic inhibitor , effectively halting the process of cell division.[14][15] However, it does not typically inhibit cell enlargement, leading to a characteristic phenotype of reduced growth without immediate cell death.[3][5]

The disruption of mitosis by MH is not a clean arrest. Instead, it is characterized by a high frequency of chromosomal aberrations , earning it the classification of a clastogenic agent.[1][16][17] These aberrations are a direct visualization of the turmoil MH induces within the nucleus. Common observations in MH-treated plant cells include:

-

Chromosome Stickiness: A general clumping of chromosomes, indicating problems with chromosome condensation and separation.[7]

-

C-mitosis: A colchicine-like effect where the spindle apparatus fails to form properly, leading to scattered chromosomes.[7]

-

Chromosome Bridges and Fragments: Evidence of chromosome breakage and incomplete repair, where separated chromatids remain linked or fragments are lost during anaphase.[7]

-

Lagging Chromosomes: Whole chromosomes or chromatids that fail to properly attach to the spindle fibers and are left behind during anaphase.[7]

Interestingly, one study noted that while MH is highly clastogenic, it does not induce DNA damage that is detectable by the Comet assay.[18][19] This suggests that the primary lesions may not be simple single or double-strand breaks, but rather more complex adducts or cross-links that are not easily resolved by this method.

Ultrastructural analysis of MH-treated cells has also revealed significant nucleolar alterations , pointing to an inhibitory effect on ribosomal RNA synthesis and overall biosynthetic activity, which is consistent with its role as a nucleic acid synthesis inhibitor.[16][20]

The following diagram illustrates the proposed signaling pathway from MH application to the observed cellular effects.

Caption: Experimental workflow for the Allium cepa root tip assay.

Data Interpretation and Expected Outcomes

The results of the Allium cepa assay are expected to demonstrate a dose- and time-dependent effect of this compound.

| Concentration of MH | Exposure Time (hours) | Mitotic Index (MI) | Frequency of Chromosomal Aberrations (%) |

| Control (Distilled H₂O) | 24 | High | Low (baseline) |

| 10⁻⁶ M | 24 | Slightly Reduced | Slightly Increased |

| 10⁻⁵ M | 24 | Moderately Reduced | Moderately Increased |

| 10⁻⁴ M | 24 | Significantly Reduced | High |

| 10⁻³ M | 24 | Very Low / Arrested | Very High |

This table represents expected trends based on published literature. Actual values will vary depending on experimental conditions.

A significant decrease in the mitotic index with increasing MH concentration and exposure time indicates a potent anti-mitotic effect. [16][21]Concurrently, a significant increase in the frequency and variety of chromosomal aberrations confirms the clastogenic nature of the compound. [16][18]These quantitative data provide a direct link between the molecular mechanism of MH as a uracil antimetabolite and its ultimate effect on cell division.

Conclusion: A Model for Mitotic Disruption

The primary mechanism of action of this compound in plant cell division is a compelling example of targeted metabolic disruption. By acting as a structural analog of uracil, MH effectively poisons nucleic acid synthesis, leading to a cascade of events that culminates in mitotic arrest and severe chromosomal damage. [1][4][7]This targeted action on dividing cells in meristematic tissues explains its efficacy as a plant growth regulator. [12][13]For researchers, the study of this compound not only provides a deeper understanding of a classic agricultural chemical but also offers a valuable tool and model system for investigating the fundamental processes of cell cycle control, DNA repair, and the consequences of metabolic interference in eukaryotic cells.

References

-

Swietlińska, Z., & Żuk, J. (1978). Cytotoxic effects of this compound. Mutation Research/Reviews in Genetic Toxicology, 55(1), 15-30. [Link]

-

Gichner, T., Menke, M., Stavreva, D. A., & Schubert, I. (2000). This compound induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans. Mutagenesis, 15(5), 385-389. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2002). FAO Specifications and Evaluations for Agricultural Pesticides - this compound. [Link]

-

Cunnington, A. (2019). This compound as a potato sprout suppressant. AHDB Potatoes. [Link]

-

Sprout Inhibition in Potatoes. (n.d.). Technology Innovation. Retrieved from [Link]

-

Abu-El-Samen, F. M., & Eizenberg, H. (2021). The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions. Frontiers in Plant Science, 12, 708819. [Link]

-

Gichner, T., Menke, M., Stavreva, D. A., & Schubert, I. (2000). This compound induces genotoxic effects but no DNA damage detectable by the Comet assay in tobacco and field beans. ResearchGate. [Link]

-

Marcano, L., Carruyo, I., Del Campo, A., & Montiel, X. (2004). Cytotoxicity and mode of action of this compound in root tips of Allium cepa L. Revista de la Facultad de Agronomía, 21(4), 296-304. [Link]

-

Haesaert, G., & Van de Walle, X. (2012). This compound: sprout suppression of potatoes in the field. Communications in agricultural and applied biological sciences, 77(3), 503-511. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Boydston, R. (2011). Potato Sprout Inhibitors. Washington State University. [Link]

-

Microbial Distribution Limited. (n.d.). The popular plant growth regulator this compound. [Link]

-

De Marco, A., De Simone, C., Raglione, M., & Lorenzoni, P. (1995). Influence of soil characteristics on the clastogenic activity of this compound in root tips of Vicia faba. Mutation Research/Environmental Mutagenesis and Related Subjects, 344(1-2), 5-12. [Link]

-

Hughes, C., & Spragg, S. P. (1958). The inhibition of mitosis by the reaction of this compound with sulphydryl groups. The Biochemical journal, 70(2), 205–212. [Link]

-

Noodén, L. D. (1969). The Mode of Action of this compound: Inhibition of Growth. Physiologia Plantarum, 22(2), 260-270. [Link]

-

El-Ghamery, A. A., Al-Ahmadi, M. S., & Al-Khaishany, M. Y. (2025). Effects of this compound on Germination, Radicle Growth and Mitotic Division of Trigonella foenum-graecum L. and Allium cepa L. bioRxiv. [Link]

-

Currier, H. B., Day, B. E., & Crafts, A. S. (1951). Some Effects of this compound on Plants. Botanical Gazette, 112(3), 272-280. [Link]

-

Marcano, L., Carruyo, I., Del Campo, A., & Montiel, X. (2004). Cytotoxicity and mode of action of this compound in root tips of Allium cepa L. ResearchGate. [Link]

-

El-Ghamery, A. A., Al-Ahmadi, M. S., & Al-Khaishany, M. Y. (2025). Effects of this compound on Germination, Radicle Growth and Mitotic Division of Trigonella foenum-graecum L. and Allium cepa L. bioRxiv. [Link]

-

Kumar, S., Singh, R. B., & Singh, A. K. (2015). The Use of this compound for Effective Hybridization of Setaria viridis. PLoS ONE, 10(7), e0133342. [Link]

-

United States Environmental Protection Agency. (2004). Reregistration Eligibility Decision Document - this compound. [Link]

-

Currier, H. B., Day, B. E., & Crafts, A. S. (1951). Some Effects of this compound on Plants. Botanical Gazette, 112(3), 272-280. [Link]

-

Patel, D. A., Patel, V. B., & Patel, C. L. (2022). Effect of this compound and abscisic acid on growth, yield and seed quality on different varieties of groundnut. The Pharma Innovation Journal, 11(8), 2235-2240. [Link]

-

Krokan, H. E., Drabløs, F., & Slupphaug, G. (2002). Uracil in DNA and its processing by different DNA glycosylases. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 357(1420), 573–580. [Link]

-

Choi, S. W., & Mason, J. B. (2000). Uracil misincorporation into DNA and folic acid supplementation. The American journal of clinical nutrition, 72(4), 977–980. [Link]

-

Courtemanche, C., Elson-Schwab, I., Mashiyama, S. T., Kerry, N., & Ames, B. N. (2005). Uracil misincorporation into DNA of leukocytes of young women with positive folate balance depends on plasma vitamin B12 concentrations and methylenetetrahydrofolate reductase polymorphisms. A pilot study. The Journal of nutritional biochemistry, 16(8), 467-478. [Link]

-

Pogribny, I. P., Basnakian, A. G., Miller, B. J., Lopatina, N. G., Poirier, L. A., & James, S. J. (1997). Presence and consequence of uracil in preneoplastic DNA from folate/methyl-deficient rats. Carcinogenesis, 18(11), 2071-2076. [Link]

Sources

- 1. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. The Use of this compound for Effective Hybridization of Setaria viridis | PLOS One [journals.plos.org]

- 10. Uracil misincorporation into DNA and folic acid supplementation1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Presence and consequence of uracil in preneoplastic DNA from folate/methyl-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. potatopro.com [potatopro.com]

- 13. microbialdistribution.co.uk [microbialdistribution.co.uk]

- 14. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]

- 15. The inhibition of mitosis by the reaction of this compound with sulphydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity and mode of action of this compound in root tips of Allium cepa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Influence of soil characteristics on the clastogenic activity of this compound in root tips of Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

The Dawn of a New Herbicide: An In-depth Technical Guide to the Early Studies of Maleic Hydrazide

This technical guide delves into the foundational research that established maleic hydrazide (MH) as a potent plant growth regulator and herbicide. We will explore the seminal discovery, elucidate the early understanding of its mechanism of action, and present a reconstruction of the experimental protocols that paved the way for its agricultural applications. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the origins of this significant agrochemical.

The Serendipitous Discovery of a "Unique Growth Regulant"

The story of this compound as a tool for plant growth control begins in the late 1940s. In a landmark 1949 paper published in Science, D. L. Schoene and O. L. Hoffmann of the Naugatuck Chemical Division, United States Rubber Company, first described the remarkable biological effects of 1,2-dihydropyridazine-3,6-dione, which they termed this compound.[1][2][3] Their initial experiments revealed that MH exhibited a "pronounced but temporary inhibitory effect on plant growth" when applied as a spray at a concentration of 2000 parts per million.[4] This discovery marked a pivotal moment, introducing a compound that could manipulate plant development, ranging from transient growth inhibition to lethality, depending on the dosage, plant species, and application method.[4][5]

Unraveling the Mechanism: A Focus on Cell Division

Early investigations into how this compound exerted its effects quickly pointed towards the fundamental process of cell division. Unlike many herbicides of the era that caused rapid, non-specific tissue death, MH demonstrated a more subtle and systemic mode of action. It was observed that the compound is readily translocated throughout the plant, moving through both the xylem and phloem to accumulate in meristematic tissues—the sites of active cell division.[6][7]

The primary mechanism of action identified in these early studies was the inhibition of mitosis, the process of cell division, without a corresponding inhibition of cell enlargement.[1][7][8] This selective action on cell proliferation is the cornerstone of its efficacy as both a growth regulator and, at higher concentrations, a herbicide. Later research further refined this understanding, suggesting that this compound acts as an inhibitor of nucleic acid and protein synthesis, processes essential for cell division.[9][10]

The structural similarity of this compound to uracil, a key component of nucleic acids, has been noted as a potential basis for its inhibitory action.[11] This targeted disruption of cell division explains its diverse applications, from preventing the sprouting of stored crops like potatoes and onions to controlling the growth of grasses and weeds.[1][6][12]

Caption: A representative workflow for early herbicidal efficacy testing of this compound.

Conclusion: A Foundation for Modern Agrochemicals

The pioneering studies on this compound in the late 1940s and early 1950s not only introduced a valuable new tool for agriculture but also contributed significantly to the burgeoning field of plant growth regulation. The systematic approach to understanding its mechanism of action and optimizing its application laid a foundation for the development of more sophisticated herbicides and plant growth regulators. By revisiting these early investigations, we gain a deeper appreciation for the scientific rigor and insightful observations that continue to shape modern agricultural practices.

References

-

This compound - Wikipedia. Wikipedia. [Link]

-

This compound | GBA Group Food. GBA Group. [Link]

-

This compound, a Unique Growth Regulant. PubMed. [Link]

-

The Mode of Action of this compound: Inhibition of Growth. ResearchGate. [Link]

-

The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions. Frontiers in Plant Science. [Link]

-

The Effects of this compound on Flower Initiation. PubMed Central (PMC). [Link]

-

Some studies on the herbicidal properties of this compound. Hilgardia. [Link]

-

EFFECTS OF this compound ON PHOTOSYNTHESIS AND RESPIRATION OF RED KIDNEY BEAN. DigitalCommons@University of Nebraska - Lincoln. [Link]

-

REPORT ON USE OF this compound FOR TEMPORARY GROWTH INHIBITION OF GRASS. Transportation Research Board. [Link]

-

Some studies on the herbicidal properties of this compound. EconPapers. [Link]

-

Discover the Benefits of this compound! China Chemical Manufacturer. [Link]

-

herbicide this compound: Topics by Science.gov. Science.gov. [Link]

-

This compound (102). Food and Agriculture Organization of the United Nations. [Link]

- Herbicidal fatty acid and this compound salt compositions.

-

The Use of this compound for Effective Hybridization of Setaria viridis. PLOS One. [Link]

-

This compound | C4H4N2O2 | CID 21954. PubChem. [Link]

-

Cytotoxic effects of this compound. PubMed. [Link]

-

This compound induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans. PubMed. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Unique Growth Regulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of this compound on Flower Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "EFFECTS OF this compound ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]

- 5. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 6. gba-group.com [gba-group.com]

- 7. Frontiers | The Influence of the Plant Growth Regulator this compound on Egyptian Broomrape Early Developmental Stages and Its Control Efficacy in Tomato under Greenhouse and Field Conditions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cytotoxic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US6383985B1 - Herbicidal fatty acid and this compound salt compositions - Google Patents [patents.google.com]

- 12. This compound | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial production process of technical grade maleic hydrazide

An In-depth Technical Guide to the Commercial Production of Technical Grade Maleic Hydrazide

Authored by Gemini, Senior Application Scientist

Introduction: The Role and Properties of this compound